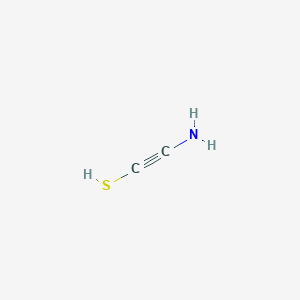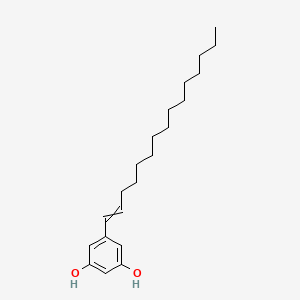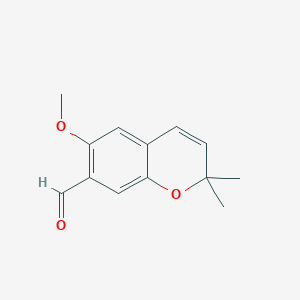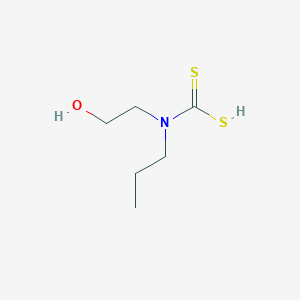
(2-Hydroxyethyl)propylcarbamodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)propylcarbamodithioic acid is an organic compound with the molecular formula C₆H₁₃NOS₂ It is a derivative of carbamodithioic acid, featuring a hydroxyethyl group and a propyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)propylcarbamodithioic acid typically involves the reaction of propylamine with carbon disulfide, followed by the addition of 2-chloroethanol. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and controlled environments to ensure the purity and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized for large-scale production.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
科学研究应用
Chemistry
In chemistry, (2-Hydroxyethyl)propylcarbamodithioic acid is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and detoxification.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to chelate metal ions makes it a candidate for treating metal poisoning.
Industry
In the industrial sector, this compound is used in the formulation of pesticides and fungicides. Its chemical properties make it effective in protecting crops from pests and diseases.
作用机制
The mechanism of action of (2-Hydroxyethyl)propylcarbamodithioic acid involves its ability to chelate metal ions. The hydroxyethyl and propyl groups enhance its binding affinity to metal ions, forming stable complexes. These complexes can interfere with metal-dependent biological processes, leading to various effects such as inhibition of enzyme activity or disruption of metal ion transport.
相似化合物的比较
Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Lacks the propyl group, making it less hydrophobic.
Propylcarbamodithioic acid: Lacks the hydroxyethyl group, reducing its solubility in water.
Uniqueness
(2-Hydroxyethyl)propylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and propyl groups. This combination enhances its solubility in both aqueous and organic solvents, making it versatile for various applications. Additionally, the dual functional groups provide multiple sites for chemical reactions, increasing its utility in synthetic chemistry.
属性
CAS 编号 |
91487-43-3 |
|---|---|
分子式 |
C6H13NOS2 |
分子量 |
179.3 g/mol |
IUPAC 名称 |
2-hydroxyethyl(propyl)carbamodithioic acid |
InChI |
InChI=1S/C6H13NOS2/c1-2-3-7(4-5-8)6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChI 键 |
YIIHBMNAOJJSEL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCO)C(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


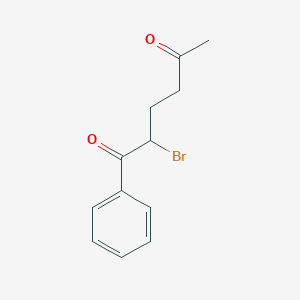
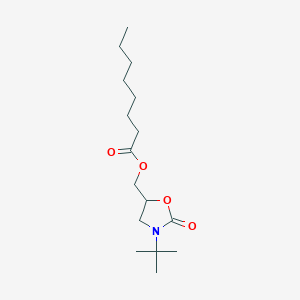
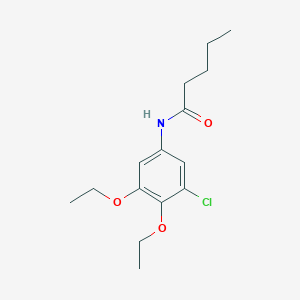
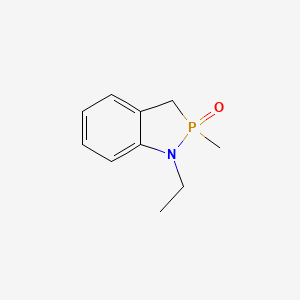
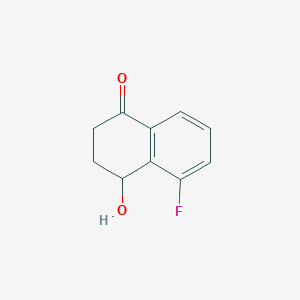
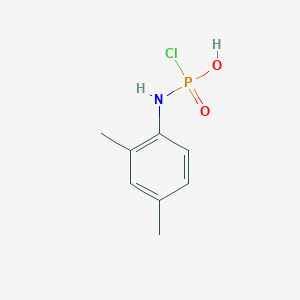
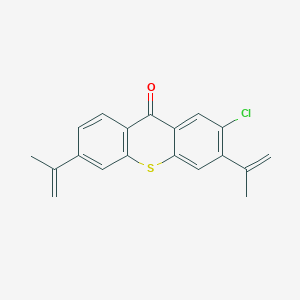
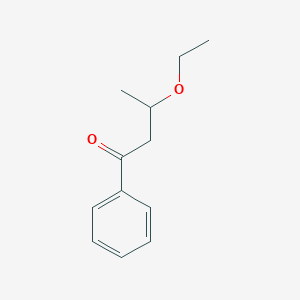
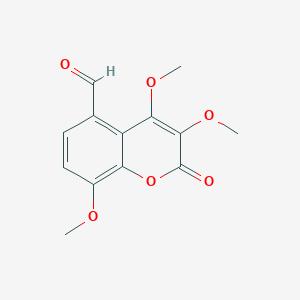
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
